molecular formula C9H15ClN2OS B2918365 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride CAS No. 88323-89-1

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride

Cat. No.: B2918365
CAS No.: 88323-89-1
M. Wt: 234.74
InChI Key: FCXVCRRWZDZWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone hydrochloride (CAS# 88323-89-1) is a useful research chemical . It has a molecular weight of 234.75 and a molecular formula of C9H15ClN2OS .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The canonical SMILES representation is CCCNC1=NC(=C(S1)C(=O)C)C.Cl . This indicates the presence of a thiazole ring (a type of heterocyclic compound), a propylamino group, and a methyl group attached to the thiazole ring .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. It has a covalently-bonded unit count of 2, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 2 . It also has a rotatable bond count of 4 and a topological polar surface area of 70.2 . The compound is canonicalized .

Scientific Research Applications

Anticancer Applications

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride and its derivatives have been explored for potential anticancer activities. A study by Shi et al. (2010) on thiazolyl-chalcones, which are structurally similar, showed effectiveness against various human cancer cell lines, suggesting possible applications in cancer therapy (Shi et al., 2010). Additionally, Mahmoud et al. (2021) reported the synthesis of thiazole derivatives exhibiting promising activities against MCF-7 tumor cells, further indicating the potential of such compounds in oncology research (Mahmoud et al., 2021).

Antifungal and Antimicrobial Activities

The compound and its derivatives have been investigated for antifungal and antimicrobial properties. Liu et al. (2012) synthesized derivatives showing moderate inhibitory activity against Gibberella zeae, a fungal pathogen (Liu et al., 2012). Furthermore, Vekariya et al. (2017) reported the synthesis of imidazo[2,1-b]thiazole derivatives with good antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Vekariya et al., 2017).

Antiviral and Antitubercular Activities

Research has also been conducted on the antiviral and antitubercular properties of this class of compounds. Rashdan et al. (2021) synthesized derivatives targeting COVID-19 main protease, suggesting a potential role in antiviral therapy (Rashdan et al., 2021). Additionally, compounds exhibiting antitubercular activities were also reported, further diversifying the potential medical applications of these molecules.

Properties

IUPAC Name

1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-4-5-10-9-11-6(2)8(13-9)7(3)12;/h4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXVCRRWZDZWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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